Beta-oxo-2-naphthalenepropanoic acid
Overview
Description
Beta-oxo-2-naphthalenepropanoic acid is an organic compound with the molecular formula C13H10O3 It is characterized by the presence of a naphthalene ring system attached to a propanoic acid moiety with a keto group at the beta position
Preparation Methods
Synthetic Routes and Reaction Conditions: Beta-oxo-2-naphthalenepropanoic acid can be synthesized through several methods. One common approach involves the reaction of 2-naphthylacetic acid with a suitable oxidizing agent to introduce the keto group at the beta position. Another method includes the condensation of 2-naphthaldehyde with malonic acid followed by decarboxylation and oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation reactions using catalysts to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and distillation to obtain the desired product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to form the corresponding alcohol.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfo, or halogenated derivatives.
Scientific Research Applications
Beta-oxo-2-naphthalenepropanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Beta-oxo-2-naphthalenepropanoic acid exerts its effects involves interactions with various molecular targets. The keto group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways. The naphthalene ring system can interact with hydrophobic regions of proteins, affecting their function and stability.
Comparison with Similar Compounds
2-Naphthylacetic acid: Similar structure but lacks the keto group.
2-Naphthaldehyde: Contains an aldehyde group instead of the keto group.
Naphthalene-2-carboxylic acid: Similar aromatic system but different functional groups.
Uniqueness: Beta-oxo-2-naphthalenepropanoic acid is unique due to the presence of both a keto group and a propanoic acid moiety attached to the naphthalene ring
Properties
IUPAC Name |
3-naphthalen-2-yl-3-oxopropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10O3/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRKIGAZHXSODT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60431073 | |
Record name | Beta-oxo-2-naphthalenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
824424-57-9 | |
Record name | Beta-oxo-2-naphthalenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60431073 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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